molecular formula C11H8ClN3O2 B1400473 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine CAS No. 1268619-67-5

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine

Cat. No.: B1400473
CAS No.: 1268619-67-5
M. Wt: 249.65 g/mol
InChI Key: XWIBHSPSYGANEQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine (CAS: 1268619-67-5) is a substituted pyridine derivative characterized by a chloro group at the 2-position of the pyridine ring and a 3-nitrophenylamine substituent at the 4-position. This compound is of interest in medicinal and materials chemistry due to its structural features, which combine electron-withdrawing (nitro and chloro) groups with aromatic systems. Such substitutions often influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-11-7-9(4-5-13-11)14-8-2-1-3-10(6-8)15(16)17/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIBHSPSYGANEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 2-chloropyridine, undergoes a nucleophilic substitution with 3-nitroaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: 2-Chloro-N-(3-aminophenyl)pyridine-4-amine.

    Oxidation: 2-Chloro-N-(3-nitrosophenyl)pyridine-4-amine or this compound.

Scientific Research Applications

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and polymers.

    Biological Studies: It may be employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the nitro group and the pyridine ring can facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine with analogous compounds, focusing on substituent effects, molecular conformation, and biological activity.

Substituent Variations and Electronic Effects
Compound Name Substituents Key Features
This compound 2-Cl, 4-NH-(3-NO₂C₆H₄) on pyridine Electron-withdrawing groups enhance stability and polarizability .
N-(3-Chlorophenyl)-3-nitropyridin-2-amine 3-NO₂ on pyridine, 3-Cl on phenyl Dihedral angle of 22.65° between rings; intramolecular N–H···O hydrogen bonding .
5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine 5-(4-ClC₆H₄), N-naphthyl Increased lipophilicity due to naphthyl group; AChE/BChE inhibition (IC₅₀: 1.2–8.7 µM) .
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine 3-NO₂, 4-NH-(CF₃C₆H₄CH₂) Strong electron-withdrawing CF₃ group; molecular weight 297.23 g/mol .

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl, CF₃) enhance thermal stability and polarizability but may reduce solubility in polar solvents.
Structural Conformation and Hydrogen Bonding
  • N-(3-Chlorophenyl)-3-nitropyridin-2-amine (): The dihedral angle (22.65°) between pyridine and phenyl rings indicates moderate twisting, stabilized by an intramolecular N–H···O hydrogen bond. This conformation may influence crystal packing and reactivity.
  • 2-Chloro-N-(3-nitrophenyl)acetamide (3NPCA, ): The nitro group induces an anti-conformation of the N–H bond compared to syn in methyl-substituted analogs, highlighting substituent-driven steric and electronic effects.

Key Observations :

  • Cholinesterase inhibition in aryl-substituted pyridines () suggests that this compound could be screened for similar neuroprotective activity.
  • Catalytic applications () highlight the versatility of pyridine-4-amine derivatives in synthetic chemistry.

Biological Activity

2-Chloro-N-(3-nitrophenyl)pyridine-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anti-inflammatory and antimicrobial applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClN3O2. The compound consists of a pyridine ring substituted with a chlorine atom and a nitrophenyl group, which are crucial for its biological properties.

1. Anti-inflammatory Activity

Recent research has indicated that derivatives of pyridine compounds exhibit promising anti-inflammatory effects. For instance, studies have shown that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The inhibition of COX-2, in particular, has been linked to reduced production of prostaglandins involved in inflammation.

Table 1: Inhibition Potency of Pyridine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

Note: TBD indicates values that need to be determined through further experimental studies.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of several pyridine derivatives, it was found that those containing nitro groups exhibited enhanced activity due to their ability to penetrate bacterial membranes more effectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the chlorine and nitro groups facilitates binding to active sites on enzymes like COX, leading to their inhibition.
  • Cell Membrane Interaction : The lipophilicity imparted by the aromatic rings allows for better penetration into microbial cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring significantly influence the biological activity:

  • Chloro Substituents : Enhance binding affinity and selectivity towards target enzymes.
  • Nitro Groups : Increase antimicrobial potency by affecting membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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